Foreword: Understanding the Core Utility of 2,3-Dichloroanthraquinone
Foreword: Understanding the Core Utility of 2,3-Dichloroanthraquinone
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloroanthraquinone
To the researchers, chemists, and drug development professionals who will utilize this guide, it is crucial to view 2,3-dichloroanthraquinone not merely as a chemical entity defined by its properties, but as a strategic molecular scaffold. Its true value lies in its inherent reactivity and potential for structural elaboration. The anthraquinone core provides a rigid, planar structure known for its ability to intercalate with biological macromolecules, a feature famously exploited in anticancer agents like doxorubicin.[1] The addition of two chlorine atoms at the 2 and 3 positions transforms this stable core into a versatile platform for synthesis. These halogens are not passive substituents; they are reactive handles, activating the molecule for nucleophilic substitution, thereby opening a gateway to a vast library of novel derivatives with potential therapeutic applications.[2][3] This guide is structured to provide not just the fundamental data but also the scientific context needed to harness this potential effectively and safely.
Core Physicochemical & Structural Profile
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. These parameters govern solubility for reaction and formulation, dictate purification strategies, and inform safety protocols. 2,3-Dichloroanthraquinone is a chlorinated derivative of anthraquinone, also known by synonyms such as 2,3-Dichloro-9,10-anthraquinone and its National Service Center number, NSC 37582.[2][4][5]
The key quantitative physicochemical properties are summarized below for rapid reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [4][5][6][7] |
| Molecular Weight | 277.10 g/mol | [2][4][5] |
| Exact Mass | 275.9744848 u | [2][4] |
| Appearance | Yellow solid (inferred) | [8] |
| Melting Point | 267 °C | [2][4][6][7] |
| Boiling Point | 455.2 °C at 760 mmHg | [2][4][6] |
| Density | 1.514 g/cm³ | [2][4][6] |
| Water Solubility | Insoluble (2.1 x 10⁻⁵ g/L at 25 °C) | [5] |
| Organic Solubility | Soluble in acetone, conc. H₂SO₄; sparingly in ethanol, benzene, chloroform. | [8][9] |
| Vapor Pressure | 1.79 x 10⁻⁸ mmHg at 25 °C | [2] |
| Flash Point | 191.7 °C | [2][4][6] |
| LogP (Octanol/Water) | 3.7688 | [2][4][6] |
| Hydrogen Bond Donors | 0 | [2][4] |
| Hydrogen Bond Acceptors | 2 | [2][4] |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity, purity, and structure of any chemical intermediate. For 2,3-dichloroanthraquinone, a combination of techniques provides a unique fingerprint.
Mass Spectrometry (MS)
The primary utility of MS in this context is the confirmation of the molecular weight and elemental composition.
-
Expected M/z: The exact mass of 275.9744848 u allows for high-resolution mass spectrometry (HRMS) to confirm the molecular formula C₁₄H₆Cl₂O₂ with high confidence.[2][4]
-
Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic signature. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern of three peaks:
-
M peak: (both ³⁵Cl) at ~100% relative intensity.
-
M+2 peak: (one ³⁵Cl, one ³⁷Cl) at ~65% relative intensity.
-
M+4 peak: (both ³⁷Cl) at ~10% relative intensity. Observing this M:M+2:M+4 ratio is a definitive indicator of a dichlorinated compound.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups within the molecule. Based on the spectra of anthraquinone and its halogenated derivatives, the following absorption bands are expected for 2,3-dichloroanthraquinone:[10][11]
-
~1670-1680 cm⁻¹ (strong, sharp): This prominent peak corresponds to the C=O stretching vibration of the quinone carbonyl groups. Its position and intensity are characteristic of the anthraquinone system.
-
~1580-1600 cm⁻¹ (strong): Aromatic C=C stretching vibrations within the fused ring system.
-
~1280-1350 cm⁻¹: C-C stretching within the aromatic skeleton.
-
~700-850 cm⁻¹ (strong): C-Cl stretching vibrations. The exact position can help confirm the presence of the chlorine substituents.
-
~3050-3100 cm⁻¹ (weak): Aromatic C-H stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of the molecular structure by probing the chemical environment of each proton and carbon atom.
-
¹H NMR: The molecule has three sets of chemically non-equivalent aromatic protons. The expected spectrum would show:
-
Two protons on the unsubstituted benzene ring, likely appearing as a multiplet in the downfield region (~8.2-8.4 ppm), analogous to the protons at positions 1,4,5,8 in the parent anthraquinone.[11]
-
Two other protons on the same ring, appearing as another multiplet slightly upfield (~7.7-7.9 ppm).
-
Two protons on the dichlorinated ring, each appearing as a singlet in the aromatic region. Their exact chemical shift would be influenced by the deshielding effect of the adjacent chlorine and carbonyl groups.
-
-
¹³C NMR: Due to molecular symmetry, 7 unique carbon signals would be expected in the ¹³C NMR spectrum, plus the signals for the substituted carbons.[12] Characteristic signals would include two distinct carbonyl carbons (~180-185 ppm) and several aromatic carbons, with those bonded to chlorine showing a significant shift.
Synthesis and Chemical Reactivity
The utility of 2,3-dichloroanthraquinone as a synthetic intermediate stems from its scalable synthesis and the predictable reactivity of its chloro-substituents.
Synthetic Pathway Overview
While multiple routes exist for chloroanthraquinones, a common industrial approach involves the chlorination of an anthraquinone precursor.[8][13] A patented method provides a robust framework for synthesizing chloroanthraquinones from nitroanthraquinones, avoiding the use of heavy metals.[14][15] This process involves the in situ generation of a potent chlorinating agent.
Caption: General workflow for chloroanthraquinone synthesis.[14][15]
Detailed Synthetic Protocol (Exemplary)
This protocol is adapted from established methods for chloroanthraquinone synthesis.[14][15] Causality: The use of an in situ prepared reagent ensures maximum reactivity and avoids handling unstable chlorinating agents. The high reaction temperature is necessary to overcome the activation energy for aromatic substitution on the deactivated anthraquinone ring.
-
Reagent Preparation: In a three-necked flask under an inert atmosphere, combine dichlorophenylphosphine and phenylphosphonyl dichloride.
-
Chlorine Gas Introduction: While maintaining the temperature at or below 30°C, bubble chlorine gas through the mixture until the solution becomes a transparent, pale yellow. This indicates the formation of the tetrachlorophenylphosphine chlorinating agent.
-
Reaction Initiation: Add the nitroanthraquinone starting material to the flask.
-
Heating: Raise the temperature to 160-180°C and maintain for 4-6 hours with stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After cooling, carefully pour the reaction mixture into water. Neutralize the solution to a pH of ~7.0 using a 50% NaOH solution.
-
Extraction: Perform a liquid-liquid extraction using ethyl acetate to move the organic product from the aqueous phase.
-
Washing and Drying: Wash the combined organic phases with saturated brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by crystallization from a suitable solvent (e.g., toluene or ethanol) to yield the final product.
Core Reactivity: Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the anthraquinone core, combined with the electronegativity of the chlorine atoms, makes the C2 and C3 positions susceptible to nucleophilic aromatic substitution (SₙAr). This is the most important reaction for this scaffold in drug discovery and materials science.[2] It allows for the introduction of diverse functionalities.
A prime example is the synthesis of dyes, where amines or phenols are used as nucleophiles to displace the chlorine atoms.[3]
Caption: Nucleophilic substitution at the C2/C3 positions.
Applications in Drug Discovery and Materials Science
While 2,3-dichloroanthraquinone itself is not a therapeutic agent, it is a high-value starting material. The broader anthraquinone class is a rich source of pharmacologically active compounds.[16]
-
Anticancer Drug Design: The anthraquinone framework is a privileged scaffold for anticancer agents, primarily due to its ability to intercalate DNA and inhibit topoisomerase II, an enzyme critical for cancer cell replication.[1] By using 2,3-dichloroanthraquinone, medicinal chemists can synthesize novel derivatives with modified side chains at the 2 and 3 positions to optimize DNA binding, improve cell permeability, enhance selectivity for cancer cells, and reduce cardiotoxicity associated with classic drugs like doxorubicin.[1]
-
NTPDase Inhibitors: Modified anthraquinone derivatives have been successfully developed as potent and selective inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are therapeutic targets for inflammation and cancer.[17] The synthesis of these complex inhibitors often relies on reactive intermediates like chlorinated anthraquinones.
-
Dyes and Functional Materials: It serves as a key intermediate in the synthesis of vat dyes and pigments.[2] The substituted anthraquinones can exhibit unique photophysical properties, making them candidates for use in fluorescent probes and sensor technologies.[18]
Caption: From core scaffold to diverse applications.
Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21] Avoid all personal contact.[21]
-
Toxicity: Assume the compound is toxic if swallowed, based on data from analogues like DDQ.[19][21] Ingestion of related nitriles and quinones can be hazardous.[21] Avoid creating dust, as inhalation may cause respiratory irritation or more severe health effects.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.[21]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.
| Hazard Category | Precaution / Response | Source(s) |
| Ingestion | Assumed toxic. Rinse mouth, seek immediate emergency medical attention. | [19] |
| Inhalation | Avoid breathing dust. May cause respiratory irritation. Move to fresh air. | [21] |
| Skin Contact | May cause irritation. Wash with plenty of soap and water. | [19] |
| Eye Contact | May cause irritation. Rinse cautiously with water for several minutes. | [19] |
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